molecular formula C10H14N2O4 B12419213 Carbidopa-d3

Carbidopa-d3

Cat. No.: B12419213
M. Wt: 229.25 g/mol
InChI Key: TZFNLOMSOLWIDK-RPACEKEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbidopa-d3 is a deuterated form of Carbidopa, a drug commonly used in combination with Levodopa for the treatment of Parkinson’s disease. This compound is specifically designed to inhibit the peripheral metabolism of Levodopa, allowing a greater proportion of administered Levodopa to cross the blood-brain barrier and exert its therapeutic effects in the central nervous system. The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolic pathways of Carbidopa with enhanced stability and reduced metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbidopa-d3 involves the incorporation of deuterium atoms into the Carbidopa molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. The reaction typically involves the use of deuterium gas (D2) in the presence of a palladium catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product undergoes rigorous quality control and purification steps to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Carbidopa-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced this compound derivatives.

    Substitution: Formation of substituted this compound compounds with various functional groups.

Scientific Research Applications

Carbidopa-d3 is primarily utilized as an internal standard for quantifying carbidopa in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Formulations containing carbidopa are used alongside L-DOPA in treating Parkinson's disease to increase dopamine levels in the brain and reduce peripheral side effects associated with L-DOPA administration .

Scientific Research Applications

  • Internal Standard in Quantification: this compound serves as an internal standard for the quantification of carbidopa via GC- or LC-MS .
  • Parkinson's Disease Treatment: Carbidopa, when used with L-DOPA, increases dopamine in the brain, addressing Parkinson's disease symptoms, and also reduces the side effects from L-DOPA administration .
  • T Cell Response Inhibition: Carbidopa has demonstrated the ability to block T cell responses and suppress T cell-mediated autoimmunity in vivo, suggesting its therapeutic potential for alleviating T cell-driven pathologies . Carbidopa inhibits dopamine decarboxylase (DDC), influencing T cell responses by reducing the production of dopamine and serotonin .
  • Impact on T Cell Proliferation and Cytokine Production: Carbidopa can suppress the proliferation of anti-CD3 stimulated T cells . It also reduces the production of IFN-γ and IL-17a by anti-CD3 activated CD4+ T cells, as well as decreasing the proportions and numbers of CD4+ T cells producing IFN-γ and IL-17a in the central nervous system .

Carbidopa and Levodopa in Parkinson's Disease

Mechanism of Action

Carbidopa-d3 exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC). This inhibition prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to reach the brain. In the brain, Levodopa is converted to dopamine, which helps alleviate the symptoms of Parkinson’s disease. The deuterium substitution in this compound enhances its metabolic stability, reducing its degradation and prolonging its therapeutic effects.

Comparison with Similar Compounds

    Carbidopa: The non-deuterated form of Carbidopa, used in combination with Levodopa for Parkinson’s disease treatment.

    Benserazide: Another DOPA decarboxylase inhibitor used in combination with Levodopa.

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used to enhance the effects of Levodopa.

Comparison: Carbidopa-d3 is unique due to its deuterium substitution, which provides enhanced metabolic stability and reduced degradation compared to non-deuterated Carbidopa. This makes this compound particularly valuable in research settings where precise pharmacokinetic and metabolic studies are required.

Biological Activity

Carbidopa-d3, a deuterated form of carbidopa, is primarily utilized in research settings as a tracer for studying the pharmacokinetics of levodopa in the treatment of Parkinson's disease. This compound has garnered attention for its unique isotopic labeling, which allows for precise tracking in metabolic studies. The following sections detail its biological activity, including pharmacological effects, potential applications beyond neurology, and relevant research findings.

Pharmacological Properties

Mechanism of Action
this compound functions as a peripheral decarboxylase inhibitor. By inhibiting the enzyme aromatic L-amino acid decarboxylase (AAAD), this compound prevents the conversion of levodopa to dopamine outside the central nervous system (CNS). This action increases the bioavailability of levodopa, allowing more of it to cross the blood-brain barrier and convert to dopamine within the CNS, thus enhancing therapeutic effects and reducing side effects associated with dopamine synthesis in peripheral tissues .

Pharmacokinetics
Research indicates that administration of this compound significantly enhances the plasma concentration and half-life of levodopa. A study reported that a dose of 100 mg/kg of carbidopa increased levodopa plasma levels by 186% and prolonged its half-life by 48% in plasma and 66% in skeletal muscle extracellular fluid. This improvement is crucial for optimizing treatment regimens for Parkinson's disease.

In Vitro and In Vivo Studies

Cancer Research
Beyond its applications in neurology, this compound has shown promising results in oncology. It has been demonstrated to inhibit pancreatic cancer cell proliferation in vitro and tumor growth in vivo. This suggests that this compound may have potential applications as an adjunct therapy in cancer treatment .

Interaction Studies

This compound exhibits minimal interactions with other compounds, such as vitamin D3. However, ongoing research is necessary to fully understand its interaction profile with various medications and supplements.

Comparative Analysis with Non-labeled Carbidopa

Parameter This compound Non-labeled Carbidopa
Isotopic Labeling Yes (deuterium)No
Use as Tracer YesNo
Effect on Levodopa Levels Increases by 186%Standard enhancement
Half-life Extension Plasma: +48%, Muscle: +66%Variable
Cancer Cell Proliferation InhibitsNot established

Case Studies

  • Parkinson's Disease Management
    A clinical trial evaluated the effects of this compound on T cell responses in models of autoimmune diseases. Results indicated that carbidopa treatment significantly inhibited T cell activation and cytokine production (IFN-γ and IL-17a) in response to stimulation, suggesting potential immunomodulatory effects .
  • Collagen-Induced Arthritis Model
    In a study utilizing a collagen-induced arthritis model, mice treated with carbidopa exhibited reduced disease severity compared to controls. This suggests that carbidopa may have therapeutic potential beyond neurological applications, particularly in managing autoimmune conditions .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

229.25 g/mol

IUPAC Name

(2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1/i2D,3D,4D

InChI Key

TZFNLOMSOLWIDK-RPACEKEXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@](C)(C(=O)O)NN)[2H])O)O)[2H]

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.